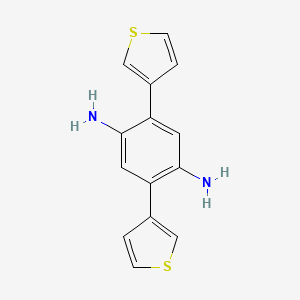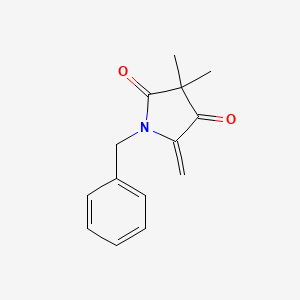
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione is a synthetic organic compound that serves as an intermediate in the synthesis of various bioactive molecules. It is characterized by a pyrrolidine ring substituted with benzyl, dimethyl, and methylene groups. This compound is particularly significant in the synthesis of natural bioactive compounds such as zopfiellamide A .
Preparation Methods
The synthesis of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione involves several key steps:
Dimethylation: The initial step involves the dimethylation of a suitable precursor.
Addition with CuBr2: The dimethylated product is then reacted with copper(II) bromide.
Cyclization with Benzylamine: The resulting intermediate undergoes cyclization with benzylamine.
Reaction with Formaldehyde: Finally, the cyclized product is reacted with formaldehyde to yield this compound.
Chemical Reactions Analysis
Scientific Research Applications
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural bioactive compounds.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Hydride Transfer: During reduction reactions, the compound undergoes hydride transfer, facilitated by sodium borohydride and metal chlorides.
Cyclization and Substitution: The compound’s structure allows for cyclization and substitution reactions, leading to the formation of various bioactive derivatives.
Comparison with Similar Compounds
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Zopfiellamide A: This natural bioactive compound shares a similar synthetic pathway and structural features.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals.
Thiazolidine Derivatives: These compounds have varied therapeutic and pharmaceutical applications, similar to the derivatives of this compound.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethyl-5-methylidenepyrrolidine-2,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-10-12(16)14(2,3)13(17)15(10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
PLLGJVJGMVKFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C)N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


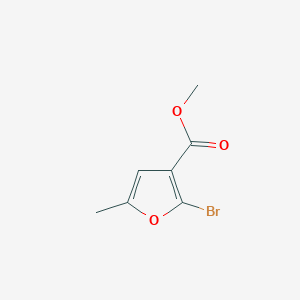
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
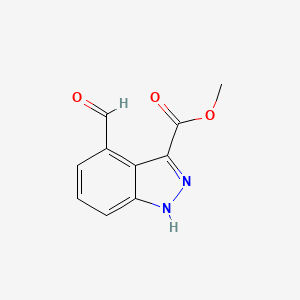
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
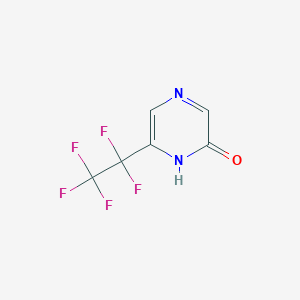
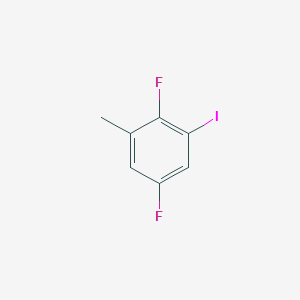


![Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)
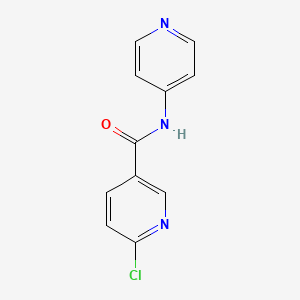
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)

